molecular formula C11H15NO B7861199 N-cyclobutyl-4-methoxyaniline

N-cyclobutyl-4-methoxyaniline

Cat. No. B7861199
M. Wt: 177.24 g/mol
InChI Key: IAKLXWJWMFVJEK-UHFFFAOYSA-N
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Description

N-cyclobutyl-4-methoxyaniline is a useful research compound. Its molecular formula is C11H15NO and its molecular weight is 177.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Antiviral Properties : The synthesis and antiviral activity of enantiomeric forms of cyclobutyl nucleoside analogues, which are structurally related to N-cyclobutyl-4-methoxyaniline, have shown high activity against a range of herpesviruses in vitro. These compounds selectively inhibit herpes simplex virus DNA polymerase (Bisacchi et al., 1991).

  • Anticancer Activity : Research on N-maleanilinic acid derivatives, which include structural motifs similar to this compound, found them to be highly effective against various carcinoma cells, including hepatocellular and breast carcinoma cells (Zayed et al., 2019).

  • Environmental Applications : The efficacy of Fenton-like oxidation in degrading methoxyanilines, including 4-methoxyaniline, was evaluated. This research is crucial for treating wastewater containing these toxic and carcinogenic compounds (Chaturvedi & Katoch, 2020).

  • Material Science and Electrochemistry : Studies on the electrooxidation of o-methoxyaniline by electrochemical and SERS methods have provided insights into the electropolymerization process of methoxyanilines, which is important for developing conducting polymers and other materials (Widera et al., 1997).

  • DNA Interaction and Carcinogenicity : Research has shown that 2-methoxyaniline (o-anisidine), a compound closely related to this compound, can form DNA adducts, which are crucial in understanding its carcinogenicity (Naiman et al., 2012).

  • Synthesis and Characterization of Novel Compounds : Several studies have focused on the synthesis, structural characterization, and potential applications of novel compounds incorporating the cyclobutyl ring, demonstrating the broad utility of these structures in medicinal chemistry (Borges et al., 1998).

properties

IUPAC Name

N-cyclobutyl-4-methoxyaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-13-11-7-5-10(6-8-11)12-9-3-2-4-9/h5-9,12H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAKLXWJWMFVJEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.